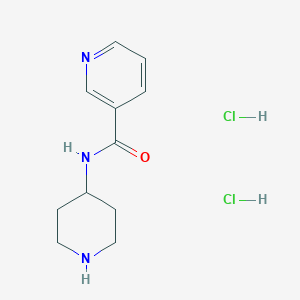

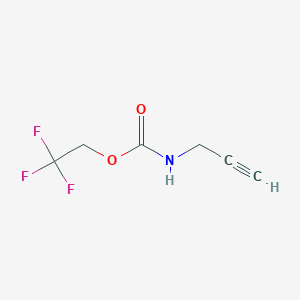

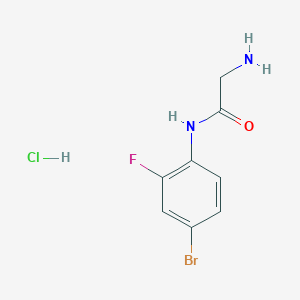

![molecular formula C13H17BN2O2 B1439656 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1007206-54-3](/img/structure/B1439656.png)

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

説明

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) . It is an isophthalaldehyde that can crosslink with amines for producing COFs with imine linkages .

Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The single crystal structure of the compound is detected by means of X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.09 g/mol . It appears as a white to off-white powder .科学的研究の応用

Synthesis and Characterization

Microwave-Assisted Synthesis : N-Substituted derivatives of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles were efficiently synthesized using microwave-assisted methods, leading to a variety of heteroaryl-substituted benzimidazoles through Suzuki–Miyaura cross-coupling with heteroaryl halides (Rheault, Donaldson, & Cheung, 2009).

Crystal Structure and DFT Studies : Studies on compounds similar in structure to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have involved confirmation of the compound structure using FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction. Density functional theory (DFT) has been used to calculate molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

Synthesis and Conformational Analysis : Other related compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized through multi-step reactions. Their structures were confirmed using spectroscopy and X-ray diffraction, and conformational analysis was conducted using DFT, revealing insights into molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Applications in Chemistry

Suzuki Coupling Reactions : The compound has been used in Suzuki polycondensation reactions for the synthesis of various conjugated polymers, indicating its utility in advanced polymer chemistry (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).

Copper(I) Oxide Catalyzed N-Heteroarylation : It has been involved in base-free copper(I) oxide catalyzed N-heteroarylation reactions, demonstrating its versatility in synthetic organic chemistry (Begouin & Queiroz, 2013).

Other Notable Studies

Corrosion Inhibition : Derivatives of benzimidazole, structurally related to the compound , have been studied for their corrosion inhibition properties, indicating potential applications in materials science (Ammal, Prajila, & Joseph, 2018).

Antioxidant and Anti-inflammatory Activity : Benzimidazole derivatives have also been investigated for their antioxidant, anti-inflammatory, and analgesic properties, suggesting potential biomedical applications (Katikireddy, Kakkerla, Krishna, Durgaiah, Reddy, & Satyanarayana, 2019).

作用機序

Target of Action

Similar compounds are often used in organic synthesis reactions, particularly in borylation and hydroboration reactions.

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can borylate at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the borylation and hydroboration biochemical pathways . These pathways are crucial in organic synthesis, leading to the formation of boronates, which are intermediates in many chemical reactions. The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds.

Result of Action

The result of the compound’s action is the formation of new organic compounds through borylation and hydroboration reactions . These reactions can lead to the synthesis of a wide range of organic compounds, including pinacol benzyl boronate and various boronates .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability . Other factors, such as the presence of other reactants and the pH of the environment, may also influence the compound’s action.

将来の方向性

The functionalities of the COFs cages are versatile and dependent on the specific functional molecules employed in the reaction . For instance, the inclusion of bipyridine provides the COFs cage with the ability to capture iodine (up to 5.8 g/g) . Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from this compound, triazine derivatives, and N-phenyl-o-phenylenediamine . The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A, and external quantum efficiency of 18.4% .

生化学分析

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of conjugated copolymers . The nature of these interactions often involves the formation of stable complexes, which can either enhance or inhibit the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound has been found to form complexes with certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may enhance certain biochemical pathways, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on the target pathways. Toxicity studies have indicated that high doses can lead to adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, the compound has been shown to affect the synthesis of certain metabolites by modulating the activity of key enzymes involved in their production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its overall activity and function. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within the appropriate cellular context. For instance, the compound may be directed to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.

特性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNKNYTHLBIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674162 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007206-54-3 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

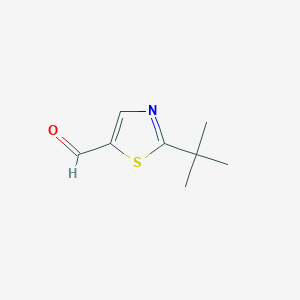

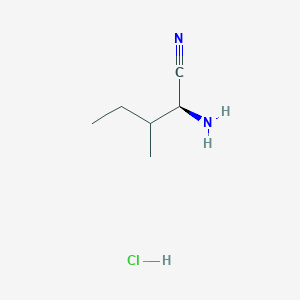

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)